3-Bromo-4-(4-methoxybenzyloxy)-benzonitrile
Description
International Union of Pure and Applied Chemistry Nomenclature and Isomeric Considerations
The systematic nomenclature of 3-Bromo-4-(4-methoxybenzyloxy)-benzonitrile follows the established International Union of Pure and Applied Chemistry conventions for complex aromatic systems containing multiple functional groups. The primary structural framework consists of a benzonitrile core, which serves as the parent structure for nomenclature purposes. The cyano group (carbon-nitrogen triple bond) attached to the benzene ring establishes the fundamental benzonitrile designation, while the substituent groups are numbered according to their positions relative to this primary functional group.
The bromine atom occupies the 3-position on the benzonitrile ring, representing a halogen substitution that significantly influences the electronic properties and reactivity patterns of the molecule. The 4-position bears a complex ether linkage consisting of a 4-methoxybenzyloxy group, which introduces additional aromatic character and contributes to the overall molecular complexity. This particular substitution pattern creates a distinctive electronic environment that affects both the physical properties and chemical behavior of the compound.
Isomeric considerations for this compound involve multiple potential structural variations that arise from different positional arrangements of the substituent groups. The specific 3-bromo-4-benzyloxy substitution pattern represents one of several possible constitutional isomers that could theoretically exist with the same molecular formula. Alternative isomeric forms might include 2-bromo-4-benzyloxy, 3-bromo-5-benzyloxy, or 4-bromo-3-benzyloxy arrangements, each of which would exhibit distinct chemical and physical properties.
| Structural Parameter | Value |
|---|---|
| Molecular Formula | C15H12BrNO2 |
| Molecular Weight | 318.16 g/mol |
| Substituent Pattern | 3-Bromo-4-(4-methoxybenzyloxy) |
| Primary Functional Group | Benzonitrile |
| Secondary Functional Groups | Halogen (Br), Ether (OCH2-Ar), Methoxy (OCH3) |
The methoxy group attached to the benzyl portion of the molecule introduces additional considerations regarding conformational isomerism and electronic effects. The electron-donating nature of the methoxy substituent influences the overall electron density distribution within the aromatic system, creating subtle but important variations in molecular properties compared to unsubstituted analogs.
Crystallographic Characterization via X-ray Diffraction Analysis
X-ray crystallography represents the definitive analytical technique for determining the three-dimensional atomic structure of this compound in the solid state. This powerful method provides precise information about bond lengths, bond angles, and spatial arrangements of atoms within the crystal lattice, enabling researchers to understand the molecular geometry with unprecedented accuracy.
The crystallographic analysis of benzonitrile derivatives typically involves the preparation of high-quality single crystals suitable for X-ray diffraction studies. The process begins with careful crystal growth procedures, often employing slow evaporation techniques or controlled precipitation methods to obtain crystals of sufficient size and quality for diffraction measurements. The X-ray diffraction data collection utilizes monochromatic X-ray radiation directed at the single crystal, which produces characteristic diffraction patterns based on the ordered arrangement of atoms within the crystal structure.
Structural refinement procedures employ sophisticated computational algorithms to interpret the diffraction data and construct accurate three-dimensional molecular models. The Cambridge Structural Database serves as a comprehensive repository for experimentally determined crystal structures, providing valuable reference data for comparative structural analysis. Modern crystallographic software packages enable precise determination of atomic coordinates, thermal parameters, and statistical measures of structural reliability.
| Crystallographic Parameter | Typical Range for Benzonitrile Derivatives |
|---|---|
| Space Group | P21/c, P-1, C2/c |
| Unit Cell Dimensions | a = 8-15 Å, b = 10-20 Å, c = 12-25 Å |
| Bond Length C≡N | 1.14-1.17 Å |
| Bond Length C-Br | 1.89-1.92 Å |
| Bond Length C-O (ether) | 1.36-1.40 Å |
| Dihedral Angles | Variable based on substitution pattern |
The crystallographic characterization reveals important structural features including the planarity of the benzonitrile core, the spatial orientation of the bromine substituent, and the conformational preferences of the 4-methoxybenzyloxy group. The crystal packing arrangements provide insights into intermolecular interactions such as halogen bonding, pi-pi stacking interactions, and hydrogen bonding patterns that influence the solid-state properties of the compound.
Advanced crystallographic techniques including variable-temperature studies and charge density analysis offer additional insights into the electronic structure and dynamic behavior of the molecule in the crystalline state. These studies contribute to a comprehensive understanding of the relationship between molecular structure and macroscopic properties.
Computational Chemistry Approaches for Molecular Geometry Optimization
Computational chemistry methodologies provide essential theoretical frameworks for understanding the electronic structure and molecular geometry of this compound. Density functional theory calculations represent the primary computational approach for investigating the ground-state geometry, electronic properties, and conformational preferences of this complex aromatic system.
Geometry optimization procedures typically employ hybrid density functional methods such as Perdew-Burke-Ernzerhof one-parameter hybrid functional with basis sets ranging from moderate 6-31G* to more extensive 6-311G* or correlation-consistent basis sets. These calculations determine the equilibrium molecular geometry by minimizing the total electronic energy with respect to all nuclear coordinates, providing theoretical predictions of bond lengths, bond angles, and dihedral angles.
The computational investigation of benzonitrile derivatives reveals important conformational features related to the rotation of aromatic substituents around single bonds. For this compound, particular attention focuses on the dihedral angles between the central benzonitrile ring and the pendant 4-methoxybenzyl group. Potential energy surface scans demonstrate that these dihedral angles significantly influence the overall molecular stability and electronic properties.
| Computational Parameter | Typical Values |
|---|---|
| Dihedral Angle (Benzonitrile-Benzyl) | 50-70 degrees |
| Ground State Energy (Hartree) | -2900 to -3000 |
| Dipole Moment | 3-5 Debye |
| Highest Occupied Molecular Orbital Energy | -6 to -7 eV |
| Lowest Unoccupied Molecular Orbital Energy | -1 to -2 eV |
| Band Gap | 4-6 eV |
Vibrational frequency calculations validate the optimized geometries as true minima on the potential energy surface and provide theoretical infrared and Raman spectroscopic predictions. These calculations identify characteristic vibrational modes including the carbon-nitrogen triple bond stretch around 2220 wavenumbers, aromatic carbon-carbon stretches, and various bending and deformation modes associated with the complex substituent pattern.
Advanced computational approaches including time-dependent density functional theory enable investigation of excited-state properties and optical absorption characteristics. These studies contribute to understanding the photophysical behavior and potential applications in organic electronics or photochemistry. The computational results provide valuable theoretical benchmarks for comparison with experimental measurements and guide the interpretation of spectroscopic data.
Comparative Analysis with Structural Analogs
The structural comparison of this compound with related benzonitrile derivatives provides important insights into structure-property relationships and substituent effects. Key structural analogs include 4-Bromo-2-((4-methoxybenzyl)oxy)benzonitrile, which represents a positional isomer with altered substitution patterns, and simpler derivatives such as 3-Bromo-4-hydroxybenzonitrile that lack the extended benzyloxy functionality.
The positional isomer 4-Bromo-2-((4-methoxybenzyl)oxy)benzonitrile exhibits a fundamentally different electronic environment due to the altered positions of the bromine and benzyloxy substituents. This isomeric relationship demonstrates the significant impact of substitution patterns on molecular properties, with the 4-bromo-2-benzyloxy arrangement creating distinct steric and electronic effects compared to the 3-bromo-4-benzyloxy pattern. Synthetic procedures for these isomeric compounds often require different reaction conditions and protective group strategies to achieve selective substitution.
Structural comparisons with 3-Bromo-4-hydroxybenzonitrile reveal the influence of the extended benzyloxy substituent on molecular conformation and properties. The simple hydroxyl group in the unsubstituted analog provides a baseline for understanding how the 4-methoxybenzyloxy modification affects molecular geometry, electronic distribution, and intermolecular interactions. The molecular weight difference of approximately 120 atomic mass units reflects the substantial structural elaboration achieved through benzyloxy substitution.
| Compound | Molecular Formula | Molecular Weight | Key Structural Features |
|---|---|---|---|
| This compound | C15H12BrNO2 | 318.16 g/mol | Extended aromatic system, ether linkage |
| 4-Bromo-2-((4-methoxybenzyl)oxy)benzonitrile | C15H12BrNO2 | 318.16 g/mol | Positional isomer, different substitution pattern |
| 3-Bromo-4-hydroxybenzonitrile | C7H4BrNO | 198.02 g/mol | Simple hydroxyl substituent |
| 4-Bromo-3-methoxybenzonitrile | C8H6BrNO | 212.05 g/mol | Methoxy instead of benzyloxy |
The comparison with 4-Bromo-3-methoxybenzonitrile illustrates the structural progression from simple methoxy substitution to the more complex benzyloxy functionality. This relationship highlights how systematic structural modifications can be employed to tune molecular properties for specific applications. The additional benzyl portion in the target compound introduces conformational flexibility and enhanced aromatic character that significantly alter the overall molecular behavior.
Analysis of synthetic procedures across these structural analogs reveals common reaction patterns and mechanistic pathways. Many of these compounds can be prepared through similar synthetic strategies involving nucleophilic aromatic substitution, etherification reactions, and functional group transformations. Understanding these synthetic relationships facilitates the development of efficient preparation methods and guides the design of novel derivatives with tailored properties.
Properties
IUPAC Name |
3-bromo-4-[(4-methoxyphenyl)methoxy]benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO2/c1-18-13-5-2-11(3-6-13)10-19-15-7-4-12(9-17)8-14(15)16/h2-8H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOXLERGJANYHIW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=C(C=C(C=C2)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-Bromo-4-(4-methoxybenzyloxy)-benzonitrile is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and relevant case studies, providing a comprehensive overview of its applications in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The molecular formula for this compound is . The compound features a bromine atom, a methoxy group, and a benzonitrile moiety, which contribute to its unique chemical reactivity and biological activity.
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit antimicrobial properties. For instance, halogenated benzonitriles have shown significant activity against various bacterial strains. In vitro studies have demonstrated that this compound may inhibit the growth of specific pathogens, although detailed quantitative data remains sparse.
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. Specifically, it may interact with enzymes involved in neurotransmitter metabolism. For example, studies on related compounds suggest that they can inhibit monoamine oxidases (MAOs), which are crucial for the breakdown of neurotransmitters in the brain . This inhibition could have implications for treating neurodegenerative diseases.
The mechanism through which this compound exerts its biological effects likely involves the formation of stable complexes with target proteins or enzymes. The presence of the bromine atom enhances electrophilicity, allowing for stronger interactions with nucleophilic sites on enzymes. Additionally, the methoxy group may facilitate hydrogen bonding, further stabilizing these interactions.
Study 1: Neuroprotective Effects
A study focusing on similar compounds demonstrated neuroprotective effects against oxidative stress-induced damage in neuronal cell lines. The compounds were shown to reduce reactive oxygen species (ROS) levels and improve cell viability under stress conditions. While specific data for this compound is limited, its structural similarities suggest it may exhibit comparable effects.
Study 2: Inhibition of MAO-B
In a comparative study involving various benzonitrile derivatives, compounds similar to this compound were found to inhibit MAO-B with IC50 values in the low micromolar range (e.g., 0.51 μM) . This suggests that this compound could also possess significant inhibitory activity against this enzyme.
Safety and Toxicity
Preliminary toxicity assessments indicate that compounds within this chemical class can exhibit cytotoxicity at higher concentrations. For instance, cell viability assays using Vero cells (African green monkey kidney epithelial cells) revealed that concentrations above 100 μg/mL led to reduced cell viability . Further studies are necessary to establish a comprehensive safety profile for this compound.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | IC50 (μM) | Biological Activity |
|---|---|---|---|
| This compound | Structure | TBD | Potential MAO inhibitor |
| 3-Iodo-4-(methoxy)benzonitrile | - | 0.69 | MAO inhibitor |
| 3-Bromo-4-methoxybenzaldehyde | - | TBD | Antimicrobial |
Scientific Research Applications
Organic Synthesis
3-Bromo-4-(4-methoxybenzyloxy)-benzonitrile serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it a versatile building block for synthesizing pharmaceuticals and agrochemicals.
Medicinal Chemistry
Research indicates that compounds similar to this compound have potential therapeutic properties. They are explored for their ability to act on specific biological targets, including enzymes and receptors involved in disease processes.
Case Study: Neuroprotective Agents
A study focusing on the development of MAP4 kinase inhibitors highlighted the neuroprotective potential of compounds that share structural characteristics with this compound. These compounds were found to protect motor neurons, suggesting that similar derivatives could be effective in treating neurodegenerative diseases .
Agrochemical Applications
The compound's reactivity allows it to be utilized in the development of agrochemicals, targeting pest control and herbicide formulations. Its effectiveness in controlling various agricultural pests makes it a candidate for further research in sustainable agriculture.
Data Tables
| Application Area | Specific Use Case | Findings/Results |
|---|---|---|
| Organic Synthesis | Intermediate for complex molecules | Facilitates the synthesis of pharmaceuticals |
| Medicinal Chemistry | Neuroprotective agents | Potential therapeutic effects on motor neurons |
| Agrochemicals | Pest control | Effective against various agricultural pests |
Comparison with Similar Compounds
Key Observations :
- Positional Isomerism : The placement of substituents significantly impacts properties. For example, this compound and its positional isomer 3-Bromo-5-(4-methoxybenzyloxy)-benzonitrile differ only in the benzyloxy group's position (C4 vs. C5), which may alter steric and electronic profiles .
- Functional Group Variation: The presence of a formyl group in 4-(4-Bromo-3-formylphenoxy)benzonitrile introduces reactivity toward nucleophilic additions, unlike the methoxybenzyloxy group in the target compound .
Physicochemical Properties
Key Observations :
- Boiling Points : Higher molecular weight compounds (e.g., 318.17 g/mol for the target) are expected to have elevated boiling points compared to simpler derivatives like 4-Bromo-3-methoxybenzonitrile (212.04 g/mol) .
- Solubility : Benzonitrile derivatives generally exhibit better solubility in polar aprotic solvents (e.g., DMF, DMSO) due to nitrile polarity .
Key Observations :
- Etherification: The 4-methoxybenzyloxy group in the target compound is typically introduced via Williamson ether synthesis or Mitsunobu reaction, as seen in analogous protocols .
- Precursor Utilization : 3-Bromo-4-(hydroxymethyl)benzonitrile () serves as a precursor for further functionalization, highlighting the modularity of benzonitrile chemistry.
Key Observations :
- Therapeutic Potential: Bromo-benzonitriles with bulky substituents (e.g., JNJ-DGAT2-A) show high selectivity for DGAT2, a target for obesity and diabetes .
- Industrial Relevance : Simpler derivatives like 4-Bromo-3-methoxybenzonitrile are intermediates in herbicide synthesis .
Preparation Methods
Esterification
- Starting Material: 3-Methylphenol
- Reagents: Acid anhydrides such as acetic anhydride, propionic anhydride, or formic anhydride.
- Conditions: Reaction under nitrogen atmosphere, vacuum, at 70–85 °C.
- Outcome: Formation of 3-methylphenyl ester intermediate with purity ≥ 98%.
| Parameter | Details |
|---|---|
| Methylphenol amount | 160–320 g |
| Acid anhydride ratio | 1:0.9–2.0 (w/w) |
| Temperature | 70–85 °C |
| Atmosphere | Vacuum, nitrogen displacement ×3 |
| Product | 3-Methylphenyl ester (liquid) |
| Purity | ≥ 98% (GC analysis) |
Chlorination
- Objective: Convert methyl group to chloromethyl or dichloromethyl ester.
- Reagents: Sulfonyl chloride (e.g., sulfonic acid chloride), initiator such as azodiisobutyronitrile.
- Solvent: Dichloromethane or chloroform preferred.
- Conditions: Reaction under vacuum and nitrogen, at room temperature or slightly elevated.
- Outcome: Mixture of chloromethyl and dichloromethyl phenyl esters.
| Parameter | Details |
|---|---|
| Initiator | Azodiisobutyronitrile (0.02–0.2 g/g substrate) |
| Sulfonyl chloride | 1.5–2.5 g/g substrate |
| Solvent volume | 4.0–7.0 ml/g substrate |
| Solvent choice | Chloroform preferred |
| Atmosphere | Vacuum, nitrogen displacement ×3 |
Hydrolysis
- Method: Two-step hydrolysis to convert chlorinated esters to aldehydes.
- First Step: Pyrohydrolysis in presence of alcohols and water.
- Second Step: Further hydrolysis with hydrolyst and water.
- Conditions: Controlled temperature and solvent ratios.
| Step | Reagents & Ratios (w/w/ml/ml) | Purpose |
|---|---|---|
| First hydrolysis | Chlorinated ester: methenamine: water: alcohols = 1:0.6–1.0:1.5–2.5:2.5–3.5 | Partial hydrolysis |
| Second hydrolysis | Ester compound: hydrolyst: water = 1:0.45–2.0:5.0–7.0 (w/g/ml) | Complete hydrolysis |
Bromination
- Objective: Introduce bromine at the 3-position of the aromatic ring.
- Reagents: Bromine added dropwise to cooled reaction mixture.
- Solvent: Methylene chloride or chloroform.
- Conditions: Stirring at 0 °C under nitrogen atmosphere.
- Workup: Neutralization with alkaline solution, filtration, and drying.
| Parameter | Details |
|---|---|
| Bromine amount | Equimolar to substrate |
| Temperature | 0 °C |
| Solvent | Methylene chloride or chloroform |
| Atmosphere | Nitrogen displacement ×3 |
| Product | 4-Bromo-3-hydroxybenzaldehyde |
Condensation Reaction
- Objective: Form the ether linkage between the bromo-hydroxybenzaldehyde and 4-fluorobenzonitrile to yield the benzonitrile derivative.
- Reagents: 4-Fluorobenzonitrile, potassium carbonate as base.
- Solvent: Dimethylacetamide (DMAc).
- Conditions: Heating at 60–70 °C for 2+ hours under nitrogen.
- Purification: Filtration, washing, recrystallization from isopropanol or ethanol.
- Yield & Purity: Product yield ~42 g from 36 g starting aldehyde, purity ≥ 99%.
| Parameter | Details |
|---|---|
| Bromo-hydroxybenzaldehyde | 35.5–36 g |
| 4-Fluorobenzonitrile | 35.5–90 g |
| Potassium carbonate | 35.5–90 g |
| Solvent | Dimethylacetamide 355–432 ml |
| Temperature | 60–70 °C |
| Reaction time | ≥ 2 hours |
| Atmosphere | Vacuum, nitrogen displacement ×3 |
| Purification solvent | Isopropanol or ethanol |
| Product purity | ≥ 99% |
Summary Table of Preparation Steps
| Step | Starting Material(s) | Reagents/Conditions | Product/Intermediate | Purity/Yield |
|---|---|---|---|---|
| 1. Esterification | 3-Methylphenol | Acid anhydride, 70–85 °C, N2 atmosphere | 3-Methylphenyl ester | ≥ 98% (GC) |
| 2. Chlorination | 3-Methylphenyl ester | Sulfonyl chloride, AIBN initiator, chloroform | Chloromethyl/dichloromethyl ester mixture | Not specified |
| 3. Hydrolysis | Chlorinated ester mixture | Two-step hydrolysis with alcohols, water | 3-Hydroxybenzaldehyde derivatives | Not specified |
| 4. Bromination | 3-Hydroxybenzaldehyde | Bromine, 0 °C, methylene chloride | 4-Bromo-3-hydroxybenzaldehyde | Not specified |
| 5. Condensation | 4-Bromo-3-hydroxybenzaldehyde + 4-Fluorobenzonitrile | K2CO3, DMAc, 60–70 °C, 2+ hours | 3-Bromo-4-(4-methoxybenzyloxy)-benzonitrile | ≥ 99% purity, ~42 g yield |
Research Findings and Notes
- The synthetic sequence is robust and reproducible with high purity products (>99%) achievable by careful control of reaction conditions and purification steps.
- The use of vacuum and nitrogen atmosphere throughout the reactions minimizes moisture and oxygen interference, critical for high yield and purity.
- The choice of acid anhydride in esterification (acetic, propionic, or formic anhydride) can be varied to optimize intermediate reactivity.
- Bromination at low temperature (0 °C) prevents over-bromination and side reactions.
- The condensation step with 4-fluorobenzonitrile in dimethylacetamide and potassium carbonate base efficiently forms the ether linkage to the benzonitrile moiety.
- Purification by recrystallization from isopropanol or ethanol ensures removal of impurities and attainment of high purity.
Q & A
Q. What are the optimal reaction conditions for synthesizing 3-Bromo-4-(4-methoxybenzyloxy)-benzonitrile, and how do solvent systems influence yield?
Methodological Answer: The synthesis of brominated benzonitrile derivatives often involves nucleophilic aromatic substitution or etherification. For example:
- Water/1,4-dioxane co-solvent system : demonstrates that using a 1:1.5 ratio of water to 1,4-dioxane with CaCO₃ as a base at 100°C for 12 hours achieves an 80% yield for 3-bromo-4-(hydroxymethyl)benzonitrile. Polar aprotic solvents like DMF () may enhance reactivity for alkoxy-group introductions but require stringent purification (e.g., silica gel chromatography).
- Base selection : K₂CO₃ in DMF () is effective for etherification, while CaCO₃ in aqueous systems () minimizes side reactions like hydrolysis.
Q. Table 1: Solvent and Base Impact on Yield
| Solvent System | Base | Temperature | Yield | Reference |
|---|---|---|---|---|
| Water/1,4-dioxane | CaCO₃ | 100°C | 80% | |
| DMF | K₂CO₃ | 80°C | 81% |
Recommendation: Screen solvent polarity and base strength to balance reactivity and byproduct formation.
Q. How can researchers confirm the purity and identity of this compound when commercial analytical data is unavailable?
Methodological Answer: Commercial suppliers (e.g., Sigma-Aldrich in ) often omit analytical data, necessitating orthogonal validation:
- Chromatography : Use HPLC or GC-MS with a polar stationary phase (e.g., C18 column) and UV detection at 254 nm (nitrile absorption).
- Spectroscopy : Compare IR spectra for C≡N stretching (~2230 cm⁻¹) and aryl-O-CH₃ vibrations (~1250 cm⁻¹) with literature ().
- NMR : Confirm substitution patterns via ¹H NMR (e.g., methoxy singlet at δ 3.8 ppm, aromatic protons split by bromine).
Note: Cross-validate with computational tools (e.g., DFT for IR/NMR predictions) as in .
Advanced Research Questions
Q. How do the adsorption properties of this compound on metal surfaces influence its utility in catalytic systems?
Methodological Answer: Benzonitrile derivatives exhibit distinct adsorption behaviors due to their triple binding sites (nitrile, ether, aryl rings). Key considerations:
- Surface compatibility : notes that nitrile groups adsorb strongly on Ag and Pd surfaces, making them suitable for catalysis. The methoxybenzyloxy group may sterically hinder adsorption on non-polar surfaces (e.g., Fe-doped carbon nanostructures).
- Experimental design : Use XPS or STM to map orientation on model surfaces. For example, benzonitrile adopts a tilted geometry on Au(111) to maximize π-interactions .
Q. What computational strategies are effective for modeling the solvation dynamics of this compound in polar solvents?
Methodological Answer: The compound’s high dipole moment (similar to benzonitrile’s 4.01 D in ) necessitates explicit solvent modeling:
- Molecular Dynamics (MD) : Use OPLS or CHARMM force fields with TIP3P water to simulate hydrogen bonding between the nitrile group and protic solvents ().
- Free energy calculations : Apply thermodynamic integration or MBAR to estimate solvation free energy in mixed solvents (e.g., acetonitrile/water).
Q. Table 2: Key Solvation Parameters
| Property | Value (Predicted) | Method | Reference |
|---|---|---|---|
| Dipole moment | ~4.2 D | DFT/B3LYP | |
| LogP (octanol/water) | 2.8 | ACD/Percepta |
Note: Validate predictions with experimental surface tension measurements ().
Q. How can researchers resolve contradictions in spectroscopic data (e.g., IR vs. NMR) for structurally similar benzonitrile derivatives?
Methodological Answer: Discrepancies often arise from conformational flexibility or solvent effects:
- IR : The C≡N stretch is sensitive to hydrogen bonding (). For example, aqueous solutions may show a redshift compared to gas-phase spectra ().
- NMR : Use deuterated solvents (e.g., DMSO-d₆) to avoid peak splitting. Dynamic NMR can detect rotational barriers in the methoxybenzyloxy group.
- Cross-validation : Combine with X-ray crystallography (if crystals are obtainable) or mass spectrometry (HRMS for molecular ion confirmation).
Case Study: highlights incomplete NIST IR data, emphasizing the need for multi-technique analysis.
Q. What strategies optimize the design of this compound derivatives for targeted biological activity?
Methodological Answer: Structure-activity relationship (SAR) studies should focus on:
- Electrophilic substituents : The bromine atom enables further cross-coupling (e.g., Suzuki with boronic acids as in ).
- Polarity tuning : Replace the methoxy group with hydroxyl (via deprotection) to enhance solubility ().
- Biological assays : Screen derivatives against target enzymes (e.g., kinases) using fluorescence polarization or SPR binding assays.
Retrosynthesis Analysis
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Strategy Settings
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| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
